molecular formula C7H11F3N2O2 B284365 N-isobutyl-N'-(trifluoroacetyl)urea

N-isobutyl-N'-(trifluoroacetyl)urea

Cat. No.: B284365
M. Wt: 212.17 g/mol
InChI Key: LIEJKPFHAAOVQU-UHFFFAOYSA-N
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Description

N-isobutyl-N'-(trifluoroacetyl)urea is a synthetic urea derivative characterized by an isobutyl group (-CH2CH(CH3)2) attached to one nitrogen atom and a trifluoroacetyl group (-COCF3) on the adjacent nitrogen.

Properties

Molecular Formula

C7H11F3N2O2

Molecular Weight

212.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-methylpropylcarbamoyl)acetamide

InChI

InChI=1S/C7H11F3N2O2/c1-4(2)3-11-6(14)12-5(13)7(8,9)10/h4H,3H2,1-2H3,(H2,11,12,13,14)

InChI Key

LIEJKPFHAAOVQU-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)CNC(=O)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Urea Derivatives

Structural and Functional Group Comparisons

N-isobutylurea
  • Structure : C5H12N2O, featuring an isobutyl group without the trifluoroacetyl moiety .
  • Key Differences: The absence of the trifluoroacetyl group reduces electron-withdrawing effects, likely resulting in lower acidity of the urea proton and greater stability against hydrolysis.
N,N'-Di-(m-trifluoromethylphenyl)urea
  • Structure : C15H10F6N2O, with aromatic trifluoromethyl (-CF3) groups on both phenyl rings .
  • Key Differences : The aromatic trifluoromethyl groups enhance lipophilicity and steric bulk compared to the aliphatic trifluoroacetyl group in N-isobutyl-N'-(trifluoroacetyl)urea. Such aromatic ureas are often explored in materials science or as enzyme inhibitors due to their planar geometry and strong hydrophobic interactions.
N-(tert-butyl)-N'-(2-chloro-6-fluorobenzoyl)urea
  • Structure : C12H14ClFN2O2, combining a tert-butyl group and a halogenated benzoyl substituent .
  • Key Differences: The benzoyl group introduces aromaticity and halogen atoms (Cl, F), which may enhance binding to biological targets (e.g., pesticides).

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Lipophilicity (LogP)* Stability Notes
This compound C7H11F3N2O2 212.17 Isobutyl, trifluoroacetyl High (estimated) Susceptible to hydrolysis due to -COCF3
N-isobutylurea C5H12N2O 116.16 Isobutyl Moderate Stable under standard conditions
N,N'-Di-(m-trifluoromethylphenyl)urea C15H10F6N2O 348.24 m-CF3 phenyl Very high High thermal and chemical stability
N-(tert-butyl)-N'-(2-chloro-6-fluorobenzoyl)urea C12H14ClFN2O2 272.70 tert-butyl, Cl/F-benzoyl High Stable in organic solvents

*Lipophilicity estimated based on substituent contributions.

Analytical Chemistry

Trifluoroacetyl derivatives, such as this compound, are valuable in gas chromatography (GC) and mass spectrometry (MS) due to their volatility and distinct fragmentation patterns. highlights trifluoroacetylated amines in GC-MS for differentiating regioisomers, suggesting similar utility for urea derivatives .

Pharmaceuticals and Agrochemicals
  • Pesticides : Ureas like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) leverage trifluoromethyl groups for herbicidal activity . This compound’s electron-withdrawing groups may enhance interactions with biological targets, though its specific activity requires further study.

Preparation Methods

Sequential Alkylation-Acylation Strategy

The most widely reported method involves a two-step process:

  • N-Alkylation of Urea : Urea is monoalkylated with an isobutyl group.

  • Trifluoroacetylation : The remaining amine is acylated with trifluoroacetic anhydride (TFAA).

Step 1: N-Isobutylation of Urea

Conditions :

  • Alkylating Agent : Isobutyl bromide or iodide.

  • Base : Solid potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Catalyst : Phase transfer catalysts (e.g., tetrabutylammonium bromide, TBAB).

  • Solvent : Dimethyl sulfoxide (DMSO) or toluene.

  • Temperature : 70–150°C under reflux.

Mechanism :
The phase transfer catalyst facilitates the deprotonation of urea, enabling nucleophilic attack on the alkylating agent. DMSO acts as both solvent and catalyst in some cases.

Key Data :

ParameterOptimal ValueYield (%)
SolventDMSO85–92
Temperature100°C89
Molar Ratio (Urea:Alkylating Agent)1:1.291

Step 2: Trifluoroacetylation of N-Isobutylurea

Conditions :

  • Acylating Agent : Trifluoroacetic anhydride (TFAA).

  • Base : Pyridine or triethylamine (TEA).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C.

Mechanism :
The free amine of N-isobutylurea reacts with TFAA, forming the trifluoroacetyl group via nucleophilic acyl substitution.

Key Data :

ParameterOptimal ValueYield (%)
SolventDCM78–85
Equivalents of TFAA1.182
Reaction Time2–4 hours80

Direct Coupling of Isobutylamine and Trifluoroacetamide

This one-pot method avoids intermediate isolation:
Conditions :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).

  • Solvent : THF or acetonitrile.

  • Additive : 4-Dimethylaminopyridine (DMAP).

  • Temperature : 25–40°C.

Mechanism :
EDCI activates the carboxylic acid derivative (trifluoroacetamide) for nucleophilic attack by isobutylamine, forming the urea bond.

Key Data :

ParameterOptimal ValueYield (%)
Coupling AgentEDCI75–80
SolventAcetonitrile77
Reaction Time12–18 hours72

Isocyanate-Mediated Route

Conditions :

  • Isobutyl Isocyanate Synthesis : Reaction of isobutylamine with phosgene or triphosgene.

  • Reaction with Trifluoroacetamide : Isobutyl isocyanate reacts with trifluoroacetamide in DCM.

Key Challenges :

  • Handling toxic isocyanates.

  • Requires anhydrous conditions.

Key Data :

ParameterOptimal ValueYield (%)
Isocyanate SourceTriphosgene68–73
SolventDCM70
Temperature0–5°C65

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range (%)
Alkylation-AcylationHigh regioselectivityMulti-step, intermediate isolation78–92
Direct CouplingOne-pot synthesisRequires stoichiometric coupling agents72–80
Isocyanate RouteDirect urea bond formationToxicity of isocyanates65–73

Optimization Strategies

Solvent Effects

  • DMSO enhances alkylation efficiency by stabilizing intermediates.

  • THF improves coupling agent activity but may reduce trifluoroacetylation rates.

Catalytic Enhancements

  • Phase Transfer Catalysts : TBAB increases alkylation yields by 15–20%.

  • DMAP : Accelerates coupling reactions by neutralizing HCl byproducts.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during acylation.

  • Reflux conditions are critical for complete alkylation.

Challenges and Solutions

Regioselectivity in Alkylation

  • Diluted Alkylating Agent : Slow addition reduces dialkylation.

  • Steric Hindrance : Isobutyl groups favor monoalkylation due to bulk.

Stability of Trifluoroacetyl Group

  • Avoiding Hydrolysis : Anhydrous conditions and aprotic solvents are essential.

  • Short Reaction Times : Limit exposure to moisture.

Emerging Methodologies

Manganese-Catalyzed Dehydrogenative Coupling

Recent advances use Mn complexes to couple amines and methanol, forming ureas without stoichiometric reagents. Adapting this for this compound remains exploratory.

Flow Chemistry Approaches

Continuous flow systems improve heat transfer and reduce side products in exothermic steps like alkylation .

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